molecular formula C22H16Cl3NO2 B2810343 (2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one CAS No. 478040-22-1

(2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one

Cat. No.: B2810343
CAS No.: 478040-22-1
M. Wt: 432.73
InChI Key: QGNAOXHJIRRLGN-ZHACJKMWSA-N
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Description

(2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one is an organic compound with a complex structure that includes chlorinated aromatic rings and an enone moiety

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves the following steps:

    Formation of the enone moiety: This can be achieved through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions.

    Amination: The enone intermediate is then reacted with 4-chloroaniline to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety.

    Reduction: Reduction reactions can convert the enone to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The enone moiety can participate in Michael addition reactions, while the aromatic rings can engage in π-π interactions with target molecules. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(4-bromophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one
  • (2E)-3-[(4-fluorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one

Uniqueness

The presence of the 4-chlorophenyl and 2,4-dichlorophenyl groups in (2E)-3-[(4-chlorophenyl)amino]-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}prop-2-en-1-one imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3NO2/c23-17-6-8-19(9-7-17)26-11-10-22(27)15-2-1-3-20(12-15)28-14-16-4-5-18(24)13-21(16)25/h1-13,26H,14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNAOXHJIRRLGN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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